2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a methylamino group and a 1,2,4-oxadiazole ring bearing an o-tolyl substituent. The acetamide side chain is further functionalized with a 4-chloro-2-methoxy-5-methylphenyl group.
The o-tolyl group introduces steric bulk near the oxadiazole ring, which may influence binding interactions, while the methylamino group on the pyrazole enhances hydrogen-bonding capacity. The chloro and methoxy substituents on the phenyl ring contribute to electronic modulation and lipophilicity, factors critical for bioavailability and membrane permeability .
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7O3/c1-12-7-5-6-8-14(12)21-28-23(34-30-21)19-20(25)31(29-22(19)26-3)11-18(32)27-16-9-13(2)15(24)10-17(16)33-4/h5-10H,11,25H2,1-4H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVLNCJMJQHJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=C(C(=C4)C)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its multifaceted biological activities. Its structure incorporates oxadiazole and pyrazole moieties, which are known for their pharmacological potential.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 450.49 g/mol. The significant presence of nitrogen heterocycles suggests potential for diverse interactions with biological targets, enhancing its suitability for drug development.
Structural Features
| Feature | Description |
|---|---|
| Oxadiazole Moiety | Known for anti-inflammatory and anticancer properties. |
| Pyrazole Ring | Associated with various biological activities including enzyme inhibition. |
| Acetamide Group | Enhances solubility and bioavailability. |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in treating conditions like Alzheimer's disease .
In Vitro Studies
Research has shown that derivatives of oxadiazole compounds exhibit moderate inhibition against AChE and BChE, with IC50 values ranging from 12.8 to 99.2 µM for AChE . The presence of the oxadiazole ring enhances binding affinity towards these enzymes, suggesting that modifications to the structure could further optimize potency.
Case Studies
- Inhibition of Cholinesterases :
- Antioxidant Properties :
-
Anti-inflammatory Effects :
- The oxadiazole moiety is associated with anti-inflammatory properties, which can be beneficial in various inflammatory conditions.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically requiring careful control of reaction conditions to optimize yields. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how changes in the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Clinical Trials : Assessing safety and efficacy in humans for potential therapeutic applications.
Scientific Research Applications
Research indicates that compounds containing oxadiazole and pyrazole structures exhibit a range of biological activities. This compound has shown potential in the following areas:
Anticancer Activity
Studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:
- In vitro studies reveal that derivatives similar to this compound can inhibit cell growth in cancer lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 75% .
Neuroprotective Effects
The presence of the oxadiazole ring is associated with inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative conditions:
- Molecular docking studies demonstrate that the compound can interact non-covalently with AChE and BuChE, suggesting reversible inhibition capabilities .
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the oxadiazole ring through condensation reactions.
- Introduction of the pyrazole structure via cyclization.
- Final acylation step to attach the acetamide group.
This multi-step synthesis underscores the complexity yet versatility of the compound for further derivatization aimed at enhancing biological activity.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-amino-1H-pyrazole | Basic pyrazole structure | Potential for further functionalization |
| 1,2,4-oxadiazole derivatives | Known for diverse biological activities | Used in drug development |
| N-(substituted phenyl)acetamides | Common pharmacophore in medicinal chemistry | Varies in substituents |
The unique combination of both oxadiazole and pyrazole rings in this compound may enhance its pharmacological profile compared to simpler analogs.
Case Studies
Several studies have documented the biological activity and potential applications of this compound:
Acetylcholinesterase Inhibition
Research has shown that compounds with similar structures exhibit IC50 values ranging from 5.80 µM to 40.80 µM for AChE inhibition, indicating potential efficacy comparable to established drugs like Donepezil .
Antitumor Activity
In a study involving newer N-Aryl derivatives, compounds displayed significant anticancer activity with PGIs up to 86.61% against specific cancer cell lines .
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Oxadiazole-Pyrazole-Acetamide Class
Several structurally related compounds have been synthesized and characterized. Key comparisons are summarized below:
Key Observations:
- Substituent Position : The ortho-tolyl group in the target compound introduces greater steric hindrance compared to para-substituted analogs (e.g., 4-MeOPh in ). This may limit binding to flat active sites but enhance selectivity for pockets accommodating bulky groups .
- Functional Groups: The methylamino group on the pyrazole (target) vs. methylthio () alters electronic properties. Methylamino’s H-bond donor capacity may improve interactions with polar residues in enzymes or receptors .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogs:
- Cytotoxicity : Compounds with chloro and methoxy substituents (e.g., ) often exhibit moderate cytotoxicity, suggesting the target compound may require optimization for therapeutic index .
- Solubility : The methoxy group in the target’s acetamide side chain may enhance aqueous solubility compared to purely hydrophobic substituents (e.g., ’s triazole derivatives) .
- Electronic Effects: Quantum mechanical calculations () indicate that the methylamino group’s electron-donating nature could stabilize charge-transfer interactions, a feature absent in methylthio analogs .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer: Synthesis optimization requires precise control of reaction temperature (typically 80–120°C), solvent selection (e.g., ethanol or dioxane for polar intermediates), and catalysts (e.g., triethylamine for acetylation steps). Multi-step protocols often involve cyclization using POCl₃ or reflux conditions, followed by purification via column chromatography or recrystallization. Monitoring intermediates with TLC and ensuring anhydrous conditions for moisture-sensitive steps are critical .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks, FT-IR for functional group identification (e.g., amide C=O at ~1650 cm⁻¹), and high-resolution mass spectrometry (HR-MS) for molecular weight validation. For resolving stereochemical ambiguities, 2D NMR techniques (COSY, NOESY) are recommended .
Q. How can researchers design initial biological assays to evaluate the compound’s therapeutic potential?
- Methodological Answer: Begin with in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and antimicrobial susceptibility testing (MIC determination against Gram-positive/negative bacteria). Prioritize targets based on structural analogs, such as kinases or enzymes linked to oxadiazole bioactivity. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Advanced Research Questions
Q. How can conflicting data regarding the biological activity of this compound across different studies be systematically analyzed?
- Methodological Answer: Discrepancies often arise from variations in substituent effects (e.g., o-tolyl vs. phenyl groups), assay conditions (e.g., serum concentration in cell cultures), or off-target interactions. Perform structure-activity relationship (SAR) studies using analogs with controlled modifications. Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition alongside cell-based screens) .
Q. What computational strategies are recommended for predicting reaction pathways or optimizing synthetic routes?
- Methodological Answer: Employ quantum chemical calculations (DFT for transition-state analysis) and machine learning models trained on reaction databases to predict feasible pathways. Tools like ICReDD’s reaction path search methods integrate experimental data with computational predictions to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. What methodologies are employed to resolve discrepancies in NMR spectral data during structural elucidation?
- Methodological Answer: For overlapping signals, use deuterated solvents (e.g., DMSO-d₆ for amide proton resolution) and variable-temperature NMR . Assign ambiguous peaks via 2D techniques (HSQC for C-H correlations) or spiking with authentic intermediates. Cross-check with LC-MS fragmentation patterns to confirm molecular integrity .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina with crystal structures of target proteins) and surface plasmon resonance (SPR) for binding affinity quantification. Validate hypotheses using knock-out cell lines or competitive assays with known inhibitors. For enzyme targets, perform kinetic studies (e.g., Michaelis-Menten plots) to assess inhibition modality .
Data Contradiction Analysis
- Example: If biological activity varies between studies, consider differences in cellular uptake (logP of ~3.5 may limit permeability) or metabolic stability (e.g., CYP450-mediated degradation). Address this by synthesizing fluorinated analogs for radiolabeled tracking or conducting hepatic microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
